1-[(4-Ethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Overview
Description
The compound “1-[(4-Ethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a methoxy group, an acetyl group, a piperidine ring, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring and a piperidine ring. The oxadiazole ring is a heterocyclic compound containing three nitrogen atoms and two oxygen atoms. The piperidine ring is a six-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the oxadiazole ring could potentially undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ethoxy and methoxy groups could potentially increase its solubility in organic solvents .
Scientific Research Applications
Antimicrobial Activities
Compounds related to 1-[(4-Ethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine have been synthesized and evaluated for their antimicrobial activities. A study reported the synthesis of various 1,2,4-triazole derivatives, including those bearing the 1,2,4-oxadiazolyl and piperidine moieties, and evaluated them for their antimicrobial properties. Some of these compounds showed good to moderate activities against tested microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Potential
Another significant application involves the evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as potential anticancer agents. A series of these compounds were synthesized and tested for their anticancer activity. Notably, certain derivatives displayed low IC50 values, indicating strong anticancer potency relative to doxorubicin, a standard reference drug. This suggests that these compounds, by virtue of their structural components, could serve as promising candidates for anticancer therapy (Rehman et al., 2018).
Enzyme Inhibition Studies
Compounds structurally similar to 1-[(4-Ethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE). One study focused on the synthesis and evaluation of a 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole derivative as a potential in vivo radioligand for AChE imaging. Despite its in vitro and in vivo activity as an AChE inhibitor, the compound exhibited uniform regional brain distribution, suggesting limitations in its suitability for in vivo imaging studies of AChE in the mammalian brain (Brown-Proctor et al., 1999).
Structural and Computational Analysis
Further research includes the synthesis of novel piperazine derivatives, with their structures confirmed by single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations were performed to elucidate the electrophilic and nucleophilic reactive sites of the molecules. Such studies provide valuable insights into the molecular properties and potential reactivity patterns of these compounds, contributing to their applicability in various scientific research domains (Kumara et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-3-31-22-8-4-18(5-9-22)17-24(29)28-14-12-19(13-15-28)16-23-26-25(27-32-23)20-6-10-21(30-2)11-7-20/h4-11,19H,3,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUXQUOKRXAXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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